molecular formula C6H6N2O2 B12519594 2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one CAS No. 652995-61-4

2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one

Katalognummer: B12519594
CAS-Nummer: 652995-61-4
Molekulargewicht: 138.12 g/mol
InChI-Schlüssel: APRKPTMZJKMGRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that features both an amino group and an oxazinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxazinone compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxazinone ring can be reduced to form more saturated heterocyclic compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminoethanol: A simpler compound with similar functional groups but lacking the oxazinone ring.

    6H-1,3-Oxazin-6-one: Lacks the aminoethenyl group but shares the oxazinone core structure.

Uniqueness

2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one is unique due to the combination of the aminoethenyl group and the oxazinone ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

652995-61-4

Molekularformel

C6H6N2O2

Molekulargewicht

138.12 g/mol

IUPAC-Name

2-(2-aminoethenyl)-1,3-oxazin-6-one

InChI

InChI=1S/C6H6N2O2/c7-3-1-5-8-4-2-6(9)10-5/h1-4H,7H2

InChI-Schlüssel

APRKPTMZJKMGRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(OC1=O)C=CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.